Cletoquine, also known as desethyl hydroxychloroquine, is an active metabolite of hydroxychloroquine. Cletoquine is formed via the desethylation of hydroxychloroquine in the liver, a process mediated by the cytochrome P450 (CYP) isoforms CYP2D6, CYP3A4, CYP3A5, and CYP2C8. Cletoquine has the ability to against the chikungunya virus (CHIKV). Cletoquine has antimalarial effects and has the potential for autoimmune diseases treatment.
Cletoquine
CAS No.: 4298-15-1
Cat. No.: VC21334835
Molecular Formula: C16H22ClN3O
Molecular Weight: 307.82 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 4298-15-1 |
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Molecular Formula | C16H22ClN3O |
Molecular Weight | 307.82 g/mol |
IUPAC Name | 2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol |
Standard InChI | InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20) |
Standard InChI Key | XFICNUNWUREFDP-UHFFFAOYSA-N |
SMILES | CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Canonical SMILES | CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Appearance | Off-White Solid |
Melting Point | 115-122°C |
Chemical Properties and Structure
Molecular Structure and Formula
Cletoquine has a molecular formula of C16H22ClN3O with a molecular weight of 307.818 g/mol . The compound features a quinoline core structure with substituents that provide its unique pharmacological properties. The chemical structure contains a chlorine atom on the quinoline ring and hydroxyl group attachments characteristic of this class of compounds.
Physical and Stereochemical Properties
The physical properties of Cletoquine are characterized by its racemic nature, with the following key characteristics:
Property | Value |
---|---|
Stereochemistry | RACEMIC |
Molecular Formula | C16H22ClN3O |
Molecular Weight | 307.818 g/mol |
Optical Activity | ( + / - ) |
Defined Stereocenters | 0 / 1 |
E/Z Centers | 0 |
Charge | 0 |
Structural Identifiers
The compound can be identified using various chemical notations. Its SMILES notation is CC(CCCNCCO)NC1=C2C=CC(Cl)=CC2=NC=C1, and its InChI key is XFICNUNWUREFDP-UHFFFAOYSA-N . Additionally, the compound is registered with CAS number 4298-15-1 .
Metabolic Pathway and Formation
Derivation from Hydroxychloroquine
Cletoquine is primarily formed as a metabolite of hydroxychloroquine through a specific metabolic pathway. It is produced by oxidative N-deethylation of hydroxychloroquine, making it a direct derivative of this widely used antimalarial and anti-rheumatic drug . This metabolic relationship is crucial for understanding both its pharmacological activity and potential clinical applications.
Enzymatic Pathways
The metabolism of hydroxychloroquine to Cletoquine occurs in the liver through the action of various cytochrome P450 enzymes. These enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8, play crucial roles in the oxidative deethylation process. This enzymatic pathway is significant for understanding the pharmacokinetics and potential drug interactions involving Cletoquine.
Mechanism of Action
Antimalarial Activity
Similar to its parent compound hydroxychloroquine, Cletoquine is believed to exert antimalarial effects through the inhibition of heme polymerase in malarial parasites. This inhibition prevents the conversion of toxic heme (released during hemoglobin digestion by the parasite) to non-toxic hemazoin. The resulting accumulation of toxic heme within the parasite leads to cell lysis and parasite death.
Analytical Methods for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
A significant advancement in the analytical detection of Cletoquine came through the development of a sensitive and selective LC-MS/MS method. This approach allows for the simultaneous quantitation of hydroxychloroquine and its metabolites, including Cletoquine, from dried blood spot samples . The method offers several advantages:
-
Requires only a small sample volume (~10 μL)
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Provides high sensitivity with detection limits of approximately 1 ng/mL
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Facilitates remote therapeutic drug monitoring
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Was successfully applied to analyze over 2000 dried blood spot specimens to evaluate pharmacokinetic profiles
This analytical breakthrough has significant implications for clinical research, particularly in situations where traditional venipuncture sampling is challenging or impractical.
Comparative Analysis with Related Compounds
Relationship to Hydroxychloroquine
As a direct metabolite of hydroxychloroquine, Cletoquine shares structural similarities with its parent compound but exhibits distinct pharmacokinetic properties . Understanding these relationships is important for clinical applications, as the metabolite may contribute to both therapeutic effects and potential side effects associated with hydroxychloroquine treatment.
Comparison with Other Quinoline Derivatives
Cletoquine belongs to the broader class of 4-aminoquinoline compounds that includes chloroquine and hydroxychloroquine. The structural differences between these compounds, particularly the modification of the side chain through deethylation, may impact their pharmacological profiles and therapeutic applications .
Current Research Challenges and Future Directions
Analytical Challenges
Despite advances in detection methods, challenges remain in accurately quantifying Cletoquine in complex biological matrices. The development of the LC-MS/MS method represented an important step forward, particularly for remote sample collection during the COVID-19 pandemic . Continued refinement of these analytical approaches will be crucial for future research and potential clinical applications.
Future Research Opportunities
Several promising areas for future investigation include:
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Further characterization of the antiviral properties of Cletoquine against various pathogens
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Exploration of potential anti-inflammatory mechanisms that might be distinct from hydroxychloroquine
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Investigation of structure-activity relationships to develop optimized derivatives with enhanced therapeutic profiles
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Evaluation of Cletoquine's potential contributions to the side effect profile of hydroxychloroquine therapy
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